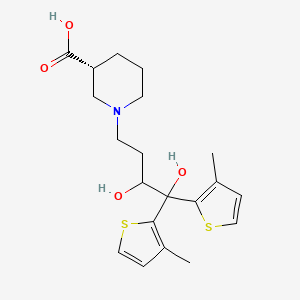

Tiagabine diol

Description

Structure

3D Structure

Properties

CAS No. |

2125725-84-8 |

|---|---|

Molecular Formula |

C20H27NO4S2 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

(3R)-1-[3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C20H27NO4S2/c1-13-6-10-26-17(13)20(25,18-14(2)7-11-27-18)16(22)5-9-21-8-3-4-15(12-21)19(23)24/h6-7,10-11,15-16,22,25H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-,16?/m1/s1 |

InChI Key |

LRLPWDNQYQPWNA-AAFJCEBUSA-N |

Isomeric SMILES |

CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCC[C@H](C3)C(=O)O)O)O |

Canonical SMILES |

CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCCC(C3)C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Tiagabine Diol and Analogous Chemical Structures

Enantioselective Synthetic Routes to Tiagabine (B1662831) Diol Intermediates

The creation of the specific three-dimensional arrangement of atoms (stereochemistry) in tiagabine is critical for its biological activity. thieme-connect.com Enantioselective synthesis methods are therefore paramount in producing the desired (R)-enantiomer. thieme-connect.com

Asymmetric Hydrogen Atom Transfer Protocols for β-Hydroxy Ester Precursors

A key strategy for establishing the chiral center in tiagabine precursors is through asymmetric hydrogen atom transfer (HAT). thieme-connect.com This method has been successfully used to synthesize enantioenriched β-hydroxy esters, which are vital intermediates. thieme-connect.comthieme-connect.com In one approach, a racemic glycidic ester is transformed into a β-hydroxy ester with a high degree of enantioselectivity (92% ee) and in good yield (85%). thieme-connect.comthieme-connect.com This reaction proceeds through a cascade involving a regioselective homolytic epoxide opening followed by an enantioselective hydrogen atom transfer to the resulting tertiary carbon radical. thieme-connect.comthieme-connect.com

The development of catalytic asymmetric transfer hydrogenation provides a powerful tool for producing chiral β-hydroxy-α-amido esters. capes.gov.brresearchgate.net These methods often utilize ruthenium catalysts and can proceed via dynamic kinetic resolution (DKR), allowing for the conversion of a racemic starting material into a single, highly enriched stereoisomer. rsc.orgthieme-connect.com

Catalytic Hydrogenation for Protecting Group Removal and Diol Formation

Catalytic hydrogenation is a crucial step in the synthetic route to tiagabine diol. Following the formation of the chiral β-hydroxy ester, protecting groups, such as a benzyl (B1604629) group, are removed. thieme-connect.comthieme-connect.com This deprotection is typically achieved under catalytic hydrogenation conditions, which reduces the protected group to reveal the diol. thieme-connect.comthieme-connect.com This diol is a key precursor that is further functionalized to construct the piperidine (B6355638) ring of tiagabine. thieme-connect.comthieme-connect.com

Regioselective Chemical Transformations in Diol Synthesis

Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple similar functional groups, is critical in the synthesis of complex molecules like this compound. nih.govacs.org In the context of diol synthesis, this often involves the selective reaction of one hydroxyl group over another.

Recent advancements have highlighted the use of various catalytic systems to achieve regioselective functionalization of diols. ualberta.caorganic-chemistry.org For instance, the "cyanide effect" describes how cyanide can act as a dual hydrogen-bonding agent to enhance the nucleophilicity of a specific hydroxyl group, leading to regioselective acylation even at sterically hindered positions. nih.gov Similarly, acetate-catalyzed acetylation has been shown to be a mild and efficient method for the regioselective acylation of diols and polyols. acs.org In the synthesis of a citronellol-based diol, a dye-sensitized photooxygenation reaction followed by reduction demonstrated good regioselectivity. frontiersin.org These principles of regioselective control are applicable to the manipulation of the this compound intermediate.

Identification and Derivatization of Precursor Compounds for Diol Synthesis

The synthesis of tiagabine and its diol intermediate can start from various precursor compounds. One common strategy involves the use of ethyl nipecotate and a bis-thiophene containing fragment. beilstein-journals.org A more recent approach utilizes a readily modifiable alkyl-substituted acrylate (B77674) as a starting material. thieme-connect.com This modular starting material, an acrylate, is first converted to a glycidic ester. thieme-connect.comthieme-connect.com

This glycidic ester then undergoes an asymmetric hydrogen atom transfer reaction to form the key β-hydroxy ester intermediate. thieme-connect.comthieme-connect.com This β-hydroxy ester is then converted to the diol. The use of such a flexible precursor allows for the synthesis of not only tiagabine but also its analogues and derivatives for further biological investigation. thieme-connect.comthieme-connect.com

Below is a table of key precursor compounds and their roles in the synthesis:

| Precursor Compound | Role in Synthesis |

| Alkyl-substituted acrylate | Starting material for the synthesis of the glycidic ester. thieme-connect.comthieme-connect.com |

| Glycidic ester | Racemic intermediate that is enantioconvergently transformed into the β-hydroxy ester. thieme-connect.comthieme-connect.com |

| β-Hydroxy ester | Chiral intermediate formed via asymmetric hydrogen atom transfer; precursor to the diol. thieme-connect.comthieme-connect.com |

| Ethyl nipecotate | A key building block containing the piperidine ring, which is coupled with a side-chain fragment. beilstein-journals.org |

| 2-Bromo-3-methylthiophene | Used to construct the bis-thiophene side chain of tiagabine. beilstein-journals.org |

Optimization of Reaction Conditions for Diol Formation

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of diol formation. In the asymmetric transfer hydrogenation to form β-hydroxy esters, factors such as the choice of catalyst, hydrogen source, and solvent are critical. thieme-connect.comdicp.ac.cn For example, ruthenium complexes are often used as catalysts, with a formic acid/triethylamine azeotrope serving as the hydrogen source. dicp.ac.cn

The removal of byproducts, such as carbon dioxide, can also be essential for achieving high catalytic efficiency. thieme-connect.com For the subsequent conversion to the diol via catalytic hydrogenation, the choice of catalyst (e.g., Pearlman's catalyst) and reaction conditions must be carefully selected to ensure complete deprotection without affecting other functional groups. beilstein-journals.org The hydrolysis of ester precursors to form the final carboxylic acid of tiagabine is another step where conditions, such as the choice of base (e.g., potassium hydroxide (B78521) or sodium hydroxide) and solvent, are optimized. google.com

The following table summarizes optimized conditions for key reaction types in the synthesis of this compound and its precursors:

| Reaction Type | Catalyst/Reagents | Key Conditions |

| Asymmetric Hydrogen Atom Transfer | Titanium-based catalyst | Enantioconvergent transformation of racemic glycidic ester. thieme-connect.comthieme-connect.com |

| Asymmetric Transfer Hydrogenation | Ruthenium complexes (e.g., [RuCl(p-cymene)((R,R)-C6F5SO2DPEN)]) | Use of formic acid/triethylamine as a hydrogen source. thieme-connect.com |

| Catalytic Hydrogenation (Deprotection) | Palladium on carbon (Pd/C) or other noble metal catalysts | Removal of benzyl or other protecting groups to yield the diol. thieme-connect.comthieme-connect.com |

| Ester Hydrolysis | Potassium Hydroxide or Sodium Hydroxide in Ethanol | Conversion of the ester intermediate to the final carboxylic acid. google.com |

Chemical Degradation Pathways and Biotransformation of Tiagabine Yielding Dihydroxy Derivatives

Oxidative Degradation Processes of Tiagabine (B1662831) Leading to Dihydroxy Species

The primary route for the formation of dihydroxy tiagabine derivatives is through oxidative degradation. researchgate.netclockss.org This process predominantly targets the alkene moiety within the tiagabine molecule. researchgate.netnih.gov

The oxidative degradation of tiagabine is initiated by the epoxidation of its central carbon-carbon double bond. researchgate.netnih.gov This reaction involves the addition of an oxygen atom across the double bond, forming an unstable epoxide intermediate. clockss.orglibretexts.org This epoxide is then subject to hydrolysis, a reaction with water, which opens the epoxide ring to yield a vicinal diol, also known as a glycol. clockss.orglibretexts.org This process results in the formation of "dihydroxytiagabine." clockss.orgsimsonpharma.com

The synthesis of this diol has been accomplished using methods like the Sharpless procedure for asymmetric dihydroxylation, which utilizes osmium tetroxide in a catalytic amount. clockss.org This suggests that the hindered nature of the double bond in tiagabine makes it resistant to simpler epoxidation reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide alone. clockss.org

The dihydroxy degradation product of tiagabine has been identified and characterized using various analytical techniques. Mass spectrometry, particularly with a thermospray interface, revealed a quasi-molecular ion at m/z=410, which is consistent with the addition of two oxygen atoms to the parent tiagabine molecule. clockss.org Further fragmentation analysis (MS/MS) showed a peak at m/z=392, corresponding to the loss of a water molecule, suggesting an aliphatic hydroxyl group. clockss.org A significant fragment ion at m/z=142 confirmed that the nipecotic acid portion of the molecule remained intact during the degradation process. clockss.org

The structure has been assigned as R(-)-1-(4,4-bis(3-methylthien-2-yl)-3,4-dihydroxy-1-butyl)piperidine-3-carboxylic acid. clockss.org Elemental analysis of the isolated dihydroxytiagabine hydrate (B1144303) has also been performed to confirm its composition. clockss.org High-performance liquid chromatography (HPLC) is used to separate this degradation product from the parent drug and other impurities. clockss.org

| Analytical Technique | Observation | Inference |

| Mass Spectrometry (MS) | Quasi-molecular ion (M+1) at m/z=410. clockss.org | Addition of two oxygen atoms to tiagabine. clockss.org |

| Tandem MS (MS/MS) | Fragment ion at m/z=392 (loss of H₂O). clockss.org | Presence of an aliphatic hydroxyl group. clockss.org |

| Tandem MS (MS/MS) | Fragment ion at m/z=142. clockss.org | Intact nipecotic acid moiety. clockss.org |

| HPLC | Separation of the degradate peak. clockss.org | Isolation and quantification of the dihydroxy product. clockss.org |

| Elemental Analysis | Corresponds to C₂₀H₂₉NO₄S₂. clockss.org | Confirms the elemental composition of dihydroxytiagabine hydrate. clockss.org |

Non-Oxidative Degradation Pathways Resulting in Diol Structures

Currently, the available scientific literature primarily focuses on the oxidative pathways for the formation of tiagabine diol. Information regarding non-oxidative degradation routes that result in diol structures is not extensively documented in the provided search results. The predominant mechanism described involves the oxidation of the alkene bond. researchgate.netclockss.org

Enzymatic Formation of Diol Metabolites (Chemical Perspective)

In vivo, the biotransformation of tiagabine can lead to the formation of dihydroxy metabolites. fda.gov While the complete metabolic profile of tiagabine is not fully elucidated, studies suggest that the formation of dihydroxytiagabine is a recognized metabolic pathway. fda.govebmconsult.com This enzymatic process is believed to mirror the chemical oxidative degradation, involving cytochrome P450 (CYP) enzymes. ebmconsult.comdrugbank.com

Computational Chemistry and Molecular Modeling Studies of Tiagabine Diol

Molecular Dynamics Simulations of Tiagabine (B1662831) Diol Complexes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the dynamic behavior of a ligand-receptor complex over time, providing insights into its stability, conformational changes, and the nature of the intermolecular interactions. nih.govnih.gov

There are no specific molecular dynamics simulation studies focused on Tiagabine diol complexes reported in the available literature. Research in this area has concentrated on Tiagabine, with multiple studies performing MD simulations, some extending to 100 nanoseconds or longer, to assess the stability of different binding poses within the GAT-1 transporter. mdpi.comnih.gov These simulations have been instrumental in comparing hypothetical binding modes and understanding the stereoselectivity of Tiagabine's interaction with its target. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. researchgate.netniscpr.res.in These methods, based on quantum mechanics, can determine properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction capabilities. niscpr.res.in

No dedicated quantum chemical calculations for the electronic structure analysis of this compound were found in the reviewed literature. Such studies are highly specific and, while powerful for understanding molecular properties, appear not to have been published for this particular impurity.

Structure-Interaction Relationship Studies with Biomolecules

Structure-interaction relationship studies, closely related to structure-activity relationship (SAR) studies, aim to understand how the chemical structure of a molecule relates to its interactions with biological targets. By comparing the interactions of structurally similar compounds, researchers can identify the chemical features responsible for binding and biological effect.

Specific structure-interaction relationship studies for this compound are not documented. The field has instead focused on Tiagabine and its various synthetic derivatives to understand the SAR for GAT-1 inhibition. researchgate.net This research has identified the importance of the nipecotic acid fragment and the lipophilic diaromatic side chain of Tiagabine for its activity, but a comparative analysis including this compound is not available. researchgate.net

Chemical Reactivity, Stability, and Transformations of Tiagabine Diol

Chemical Transformations of Diol Functional Groups (e.g., Bromination)

The vicinal diol functional group in Tiagabine (B1662831) diol is a key site for various chemical transformations. One such transformation is bromination. While specific studies on the direct bromination of Tiagabine diol are not extensively documented in publicly available literature, the reactivity of vicinal diols is well-established in organic chemistry.

Typically, the bromination of a diol can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups are converted into good leaving groups (e.g., by protonation or formation of a phosphite (B83602) ester), which are subsequently displaced by bromide ions. In the case of this compound, this would result in the formation of a dibromo derivative.

It is important to consider the potential for side reactions, given the other functional groups in the this compound molecule, such as the thiophene (B33073) rings and the carboxylic acid. The thiophene rings are generally less reactive towards electrophilic substitution than furan (B31954) or pyrrole (B145914) but can still react under certain conditions. pharmaguideline.comwikipedia.org The carboxylic acid group may require protection prior to bromination to avoid unwanted reactions.

A plausible reaction scheme for the bromination of a generic vicinal diol is presented below:

Table 1: Plausible Bromination Reaction of a Vicinal Diol

| Reactant | Reagent | Product |

|---|

This transformation from a diol to a dibromo compound can be a key step in the synthesis of other derivatives of Tiagabine for further pharmacological or analytical studies.

Chemical Stability and Degradation Kinetics under Controlled Conditions

The stability of this compound is a critical parameter, particularly as it is a known degradation product of Tiagabine. nih.govresearchgate.net Forced degradation studies on Tiagabine have shown that it degrades under various stress conditions, including oxidative, acidic, photolytic, and thermal stress, leading to the formation of several degradation products, one of which is the diol. semanticscholar.orgnih.govresearchgate.netlibretexts.org

Studies on Tiagabine indicate that the parent drug is susceptible to degradation, with significant degradation observed under acidic and oxidative conditions. semanticscholar.orglibretexts.org Tiagabine was found to be relatively stable under basic hydrolysis conditions. semanticscholar.orglibretexts.org The formation of this compound is a result of the oxidation of the double bond in the butenyl side chain of Tiagabine. nih.govresearchgate.net

The degradation of Tiagabine has been shown to follow pseudo first-order kinetics under specific conditions. nih.gov A hypothetical summary of degradation behavior based on studies of the parent compound is presented below.

Table 2: Summary of Tiagabine Degradation under Stress Conditions

| Stress Condition | Observation for Tiagabine | Implication for this compound Stability |

|---|---|---|

| Acidic Hydrolysis | Degradation observed semanticscholar.orglibretexts.org | Potential for further degradation or rearrangement. |

| Basic Hydrolysis | Stable semanticscholar.orglibretexts.org | Likely to be relatively stable. |

| Oxidative (e.g., H₂O₂) | Significant degradation, forms diol nih.govresearchgate.net | The diol itself may be susceptible to further oxidation. |

| Photolytic | Degradation observed semanticscholar.orglibretexts.org | Likely to be sensitive to light. |

Further studies are required to establish a detailed pH-rate profile and determine the precise degradation kinetics of this compound under various controlled conditions.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Due to the lack of a strong chromophore, the detection of this compound by UV-Vis spectrophotometry in HPLC can be challenging. hta-it.comwelch-us.comlibretexts.org Derivatization is a common strategy to introduce a chromophoric or fluorophoric tag into the molecule, thereby enhancing its detectability. hta-it.comwelch-us.comlibretexts.org

For vicinal diols like this compound, several derivatization strategies can be employed:

Reaction with Boronic Acids: Vicinal diols react with boronic acids to form cyclic boronate esters. nih.gov By using a boronic acid reagent that contains a chromophore or fluorophore, the resulting derivative can be detected with high sensitivity. For example, 6-bromo-3-pyridinylboronic acid (BPBA) can be used for post-column derivatization in LC-MS to selectively profile vicinal diols. escholarship.orgnih.gov

Silylation: The hydroxyl groups of the diol can be derivatized with silylating agents, such as trimethylsilyl (B98337) (TMS) derivatives, to increase volatility for gas chromatography (GC) analysis. chromforum.org

Acylation: Reaction with acylating agents, such as phthalic anhydride (B1165640), can introduce a chromophore into the molecule, allowing for UV detection in HPLC. nih.gov

Formation of Metal Complexes: Some diols can form complexes with metal ions, such as copper(II), which can be detected by UV-Vis spectrophotometry. researchgate.net

Table 3: Common Derivatization Reagents for Diols

| Reagent Class | Example Reagent | Analytical Technique |

|---|---|---|

| Boronic Acids | 6-bromo-3-pyridinylboronic acid (BPBA) escholarship.orgnih.gov | LC-MS |

| Silylating Agents | Trimethylsilyl (TMS) derivatives chromforum.org | Gas Chromatography (GC) |

| Acylating Agents | Phthalic anhydride nih.gov | HPLC-UV |

These derivatization strategies can significantly improve the limits of detection and quantification for this compound in complex matrices.

Future Research Directions and Unexplored Avenues in Tiagabine Diol Chemistry

Development of Green Chemistry Approaches for Diol Synthesis

The synthesis of tiagabine (B1662831) diol and related compounds has traditionally relied on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more environmentally benign synthetic routes.

Current synthetic approaches often involve multi-step processes with potentially hazardous reagents. beilstein-journals.orggoogle.com A key area for development is the use of greener solvents and catalysts. For instance, exploring the use of ethylene (B1197577) glycol, an inexpensive and low-toxicity diol, as a solvent could be a viable option. mdpi.com Furthermore, the application of microwave-assisted and ultrasound-assisted organic synthesis could significantly reduce reaction times and energy consumption. mdpi.com The use of phase-transfer catalysts, which facilitate reactions between immiscible phases, could also enhance the efficiency and sustainability of the synthesis. mdpi.com

Recent advancements in catalytic asymmetric hydrogen atom transfer (HAT) reactions present a promising avenue for the enantioselective synthesis of tiagabine and its derivatives, which could be adapted for the synthesis of specific tiagabine diol isomers. thieme-connect.com This method utilizes a readily modifiable starting material, allowing for the facile synthesis of analogues. thieme-connect.com Additionally, exploring enzyme-catalyzed reactions could offer a highly selective and environmentally friendly alternative to traditional chemical methods for diol formation.

Identification and Characterization of Novel Diol-Related Impurities and Degradants

The stability of tiagabine is a critical factor in its pharmaceutical formulation, as it can degrade through oxidative pathways. researchgate.net Forced degradation studies have been instrumental in understanding the degradation profile of tiagabine, revealing that it is susceptible to degradation under oxidative, acidic, and alkaline conditions. rasayanjournal.co.innih.govscribd.com These studies have shown that the degradation process can lead to the formation of several impurities, including the this compound analog. researchgate.netdaicelpharmastandards.com

Future research should focus on a more comprehensive identification and characterization of novel impurities and degradants related to this compound. Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and multi-stage mass spectrometry (MSn), are essential for elucidating the structures of these minor components. researchgate.net A study utilizing these techniques identified nine degradation products of tiagabine formed under oxidative stress, many of which resulted from attacks on the double bond of the molecule, leading to dihydroxy and ketohydroxy derivatives. researchgate.net

Further forced degradation studies under a wider range of stress conditions, including photolytic and thermal stress, are warranted to create a complete impurity profile. scribd.comgoogle.com The synthesis and characterization of these novel impurities would be invaluable for their use as reference standards in quality control and stability testing of tiagabine drug products. daicelpharmastandards.comsynzeal.com

Advanced In Silico Studies of this compound and its Interactions

Computational chemistry offers powerful tools to investigate the properties and interactions of this compound at a molecular level. While molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies have been applied to tiagabine and its analogs to understand their interaction with the GABA transporter 1 (GAT-1), similar in-depth studies on this compound are lacking. nih.govnih.govkarolinum.czresearchgate.net

Future in silico research could focus on several key areas:

Conformational Analysis: Determining the preferred three-dimensional conformations of this compound and its isomers. This information is crucial for understanding its chemical reactivity and potential biological interactions.

Molecular Docking: Simulating the interaction of this compound with GAT-1 and other potential biological targets. This could help to predict whether the diol retains any pharmacological activity or if it could interfere with the action of tiagabine. Molecular dynamics (MD) simulations have been used to study the stereoselectivity of tiagabine binding to GAT-1 and could be extended to its diol derivative. mdpi.comnih.gov

QSAR Modeling: Developing QSAR models to correlate the structural features of this compound and related impurities with their physicochemical properties, such as solubility and lipophilicity. This can aid in predicting their behavior in pharmaceutical formulations.

Recent studies using cryogenic electron microscopy (cryo-EM) have provided unprecedented atomic-level detail of the interaction between tiagabine and GAT-1. usc.edu Applying similar advanced imaging techniques to the this compound-GAT-1 complex, if any interaction exists, could provide invaluable insights.

Exploration of Specific Diol Isomers and their Chemical Behavior

This compound possesses multiple chiral centers, meaning it can exist as several stereoisomers. ncats.ionih.gov The specific stereochemistry of these isomers can significantly influence their chemical and physical properties. While the (3R) configuration of the piperidine (B6355638) ring is known for the active tiagabine molecule, the stereochemistry of the diol portion has not been extensively studied. simsonpharma.comnih.gov

Future research should aim to:

Synthesize and Isolate Specific Diol Isomers: Develop stereoselective synthetic methods or efficient chiral separation techniques to obtain pure samples of each this compound isomer. The synthesis of tiagabine itself has involved the resolution of racemic intermediates, a strategy that could be adapted for the diol. thieme-connect.com

Characterize Individual Isomers: Utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism to determine the absolute configuration and conformational preferences of each isomer. daicelpharmastandards.com

Investigate Isomer-Specific Reactivity: Compare the chemical stability and degradation pathways of the individual diol isomers. It is plausible that different isomers will exhibit varying rates of degradation or form different degradation products.

The USP lists a tiagabine isomer with a different arrangement of the methyl groups on the thiophene (B33073) rings, highlighting the importance of positional isomerism as well. synzeal.com A comprehensive investigation into both the stereoisomers and positional isomers of this compound is a critical next step in fully understanding its chemistry.

Q & A

Q. What experimental approaches are used to investigate Tiagabine diol's mechanism of action in preclinical models?

To elucidate its GABAergic activity, employ in vitro neuronal and glial cell assays measuring GABA uptake inhibition via radiolabeled GABA tracers. Validate findings using electrophysiological recordings to assess synaptic GABA concentration changes . For in vivo models, combine microdialysis with behavioral paradigms (e.g., seizure threshold tests) to correlate GABA levels with pharmacological effects. Ensure controls include vehicle and comparator drugs (e.g., vigabatrin) to isolate tiagabine-specific mechanisms.

Q. How should researchers design studies comparing chronic vs. acute dosing regimens for this compound in behavioral research?

Use within-subject repeated-measures designs (e.g., 5-week chronic dosing) with the Point Subtraction Aggression Paradigm (PSAP) to track temporal changes in aggression. Include washout periods and counterbalanced conditions to mitigate carryover effects. Standardize dosing intervals and monitor plasma concentrations to confirm pharmacokinetic consistency . Control groups should receive placebo or fixed-dose comparators to isolate time-dependent effects.

Q. What validated behavioral paradigms are recommended for assessing Tiagabine's efficacy in substance abuse populations?

The PSAP is optimal for quantifying aggression, while the Iowa Gambling Task (IGT) can evaluate impulsivity. Pair these with ecological momentary assessment (EMA) to capture real-time behavioral data. Ensure blinding and randomization, and stratify participants by substance use history to identify subgroup responses . Validate outcomes against biomarkers (e.g., cortisol levels) to strengthen causality.

How can researchers formulate hypothesis-driven questions for Tiagabine studies using methodological frameworks?

Apply the PICO framework : Population (e.g., GAD patients), Intervention (tiagabine dose), Comparison (placebo/active control), Outcome (HAM-A reduction). Use FINER criteria to ensure feasibility, novelty, and relevance. For example: "Does 12-week tiagabine administration reduce anxiety recurrence in GAD patients with comorbid alcohol use, compared to sertraline?" .

Q. What chromatographic methods are validated for quantifying this compound in biological matrices?

Use Supelcosil LC-Diol columns (4.6 mm × 25 cm, 5 µm) with mobile phases optimized for polar metabolites. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), recovery (>85%), and precision (CV <15%). Cross-validate with LC-MS/MS for specificity in plasma and cerebrospinal fluid .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between LOCF and MMRM analyses in Tiagabine clinical trials?

Conduct sensitivity analyses using multiple imputation (MI) to handle missing data and compare results with LOCF (last observation carried forward) and MMRM (mixed-model repeated measures). For example, in GAD trials, MMRM often detects treatment effects masked by LOCF’s bias toward baseline values. Report both methods and justify primary endpoints based on dropout patterns .

Q. What methodological considerations are critical for longitudinal studies on Tiagabine's neurobehavioral effects?

Predefine timepoints for aggression/impulsivity metrics (e.g., weekly PSAP assessments) and incorporate adaptive dosing to mimic clinical practice. Use stratified randomization to balance covariates (e.g., baseline aggression scores). Plan interim analyses with alpha-spending functions to control Type I error. Reference CONSORT extensions for non-pharmacological interventions .

Q. How can researchers address methodological flaws in existing Tiagabine studies, such as confounding variables?

Apply the EUFIC evaluation framework : (1) Identify confounders (e.g., polysubstance use) through multivariate regression; (2) Use propensity score matching to balance groups; (3) Conduct sensitivity analyses excluding high-risk subgroups. Solicit peer review from pharmacologists and statisticians to critique design limitations .

Q. What strategies optimize analytical parameters for Tiagabine quantification in heterogeneous tissue samples?

Employ matrix-matched calibration curves to account for tissue-specific ion suppression. For brain homogenates, use protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (14,000g, 10 min). Optimize mass transitions (e.g., m/z 376→174 for tiagabine) and collision energies to minimize interference from diol metabolites .

Q. How should meta-analyses of Tiagabine's sleep latency effects integrate heterogeneous clinical data?

Use random-effects models to pool PSG-measured sleep latency data, stratifying by dose (4–16 mg/day) and study duration. Assess heterogeneity via I² statistics and subgroup analyses (e.g., insomnia vs. GAD populations). Present forest plots with 95% CIs and perform Egger’s test to evaluate publication bias .

Q. Methodological Notes

- Data Presentation : For chromatographic results, include tables with retention times, LOD/LOQ, and recovery rates. Use line graphs for dose-response curves and heatmaps for longitudinal behavioral data .

- Ethical Compliance : Align human studies with IRB protocols for participant recruitment (e.g., substance abuse clinics) and informed consent. Document attrition rates and adverse events using CONSORT flow diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.